molecular formula C9H12BrClN2O B1527184 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine hydrochloride CAS No. 1220016-36-3

2-Bromo-6-(pyrrolidin-3-yloxy)pyridine hydrochloride

Cat. No.: B1527184
CAS No.: 1220016-36-3
M. Wt: 279.56 g/mol
InChI Key: KPPWZMILWSKPGR-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound emerged from the broader evolution of halogenated pyridine chemistry, which has its roots in the early twentieth-century exploration of heterocyclic compounds. The compound first appeared in chemical databases in 2012, as evidenced by its initial creation date in PubChem, marking a relatively recent addition to the catalog of characterized organic molecules. The synthetic accessibility of this compound became feasible through advances in nucleophilic aromatic substitution chemistry and stereoselective synthetic methodologies that allowed for the controlled introduction of the pyrrolidin-3-yloxy substituent onto the bromopyridine scaffold.

The stereochemical complexity of this compound reflects the sophisticated understanding of three-dimensional molecular architecture that emerged in the late twentieth and early twenty-first centuries. The recognition of both S and R stereoisomers, with distinct Chemical Abstracts Service registry numbers 1314356-32-5 and 1220016-36-3 respectively, demonstrates the precision with which modern chemistry can define and distinguish molecular entities. This stereochemical awareness has proven crucial for understanding the compound's potential biological activities and synthetic utility, as different stereoisomers often exhibit markedly different pharmacological profiles and reactivity patterns.

The compound's classification as a specialty material by chemical suppliers indicates its specialized nature and targeted applications in research and development settings. This designation reflects the evolution of chemical commerce toward increasingly sophisticated and application-specific molecular architectures that serve as key intermediates in pharmaceutical and materials science research. The compound's relatively recent emergence in the chemical literature coincides with renewed interest in pyridine-based scaffolds for drug discovery and the development of more efficient synthetic methods for complex heterocyclic systems.

Significance in Organic and Medicinal Chemistry

This compound occupies a prominent position in contemporary medicinal chemistry as a versatile intermediate in the synthesis of biologically active compounds. The compound's significance stems from its dual functionality as both a halogenated aromatic system capable of participating in cross-coupling reactions and as a pyrrolidine-substituted ether that can engage in specific molecular recognition events with biological targets. Research has demonstrated that pyridine derivatives containing pyrrolidine substituents exhibit notable biological activities, including antimicrobial and potential therapeutic properties that make them valuable scaffolds for drug development.

The compound serves as a crucial building block in the synthesis of acyclic pyridine C-nucleosides, which represent an important class of nucleoside analogs with potential antiviral applications. These C-nucleosides have been evaluated for their biological activity and represent a significant advancement in nucleoside chemistry, where the traditional N-glycosidic bond is replaced by a more stable C-C bond. This structural modification often results in enhanced metabolic stability and altered biological profiles compared to their natural nucleoside counterparts, making them attractive targets for antiviral drug development.

The presence of the bromine substituent at the 2-position of the pyridine ring provides a reactive site for various cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Heck coupling reactions. These transformations allow for the systematic modification of the molecular structure to optimize biological activity or to introduce additional functional groups that enhance target selectivity. The strategic positioning of the bromine atom facilitates regioselective functionalizations that would be challenging to achieve through alternative synthetic routes, thereby expanding the chemical space accessible from this starting material.

Furthermore, the pyrrolidin-3-yloxy substituent introduces conformational flexibility and potential hydrogen bonding capabilities that can be exploited in molecular recognition events. The five-membered pyrrolidine ring adopts well-defined conformations that can complement the binding sites of biological targets, while the ether linkage provides additional conformational degrees of freedom that may be crucial for optimizing binding affinity and selectivity. This combination of structural features positions the compound as an attractive starting point for medicinal chemistry optimization campaigns.

Overview of Structural Features

The molecular architecture of this compound reflects a carefully designed combination of electronic and steric elements that contribute to its unique chemical and biological properties. The compound possesses a molecular formula of C₉H₁₂BrClN₂O and a molecular weight of 279.56 grams per mole, establishing it as a moderately sized organic molecule suitable for pharmaceutical applications. The presence of multiple heteroatoms, including nitrogen, oxygen, and halogen atoms, creates a complex electronic environment that influences both the compound's reactivity and its potential interactions with biological systems.

The pyridine ring system serves as the central scaffold, providing aromatic stability while maintaining sufficient reactivity for further chemical modifications. The bromine substituent at the 2-position introduces significant electronic effects, withdrawing electron density from the ring system and thereby influencing the reactivity of other positions on the pyridine ring. This electronic modulation is particularly important for controlling the regioselectivity of subsequent functionalization reactions and for fine-tuning the compound's binding properties with biological targets.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₂BrClN₂O
Molecular Weight 279.56 g/mol
PubChem CID 66519789
Stereoisomer (S) CAS 1314356-32-5
Stereoisomer (R) CAS 1220016-36-3
IUPAC Name 2-bromo-6-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride
SMILES (S-form) BrC1=NC(O[C@@H]2CNCC2)=CC=C1.[H]Cl

The pyrrolidin-3-yloxy substituent at the 6-position represents a sophisticated structural element that combines the conformational properties of the five-membered pyrrolidine ring with the chemical versatility of an ether linkage. The pyrrolidine ring can adopt envelope or twist conformations, each of which presents the attached functional groups in different spatial orientations. This conformational flexibility is particularly important for biological activity, as it allows the molecule to adapt to different binding site geometries while maintaining favorable interactions with target proteins.

The stereochemistry at the 3-position of the pyrrolidine ring introduces an additional layer of structural complexity that can significantly influence the compound's biological properties. The absolute configuration of this stereocenter determines the three-dimensional arrangement of substituents around the pyrrolidine ring, which in turn affects the molecule's ability to engage in specific interactions with chiral biological targets. The availability of both S and R stereoisomers provides researchers with complementary tools for structure-activity relationship studies and for optimizing biological activity through stereochemical modifications.

The hydrochloride salt form enhances the compound's solubility in polar solvents and provides improved stability for storage and handling. The protonation of the pyrrolidine nitrogen creates a positively charged center that can participate in ionic interactions with anionic sites on biological targets, potentially enhancing binding affinity and selectivity. This salt formation also influences the compound's pharmacokinetic properties, including absorption, distribution, and elimination, making it more suitable for biological evaluation and potential therapeutic applications.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds with multiple substituents and stereochemical elements. The compound's official IUPAC name, 2-bromo-6-[(3S)-pyrrolidin-3-yl]oxypyridine;hydrochloride, clearly delineates the substitution pattern on the pyridine ring and specifies the absolute configuration of the stereogenic center within the pyrrolidine moiety. This systematic naming convention ensures unambiguous identification of the compound and facilitates clear communication within the scientific community.

The numerical designations in the compound's name reflect the established numbering system for pyridine derivatives, where the nitrogen atom is assigned position 1, and subsequent positions are numbered consecutively around the ring. The bromine substituent at position 2 and the pyrrolidin-3-yloxy group at position 6 represent a 1,3-relationship on the pyridine ring, which influences both the electronic properties of the aromatic system and the spatial arrangement of the substituents. This substitution pattern is particularly significant for understanding the compound's reactivity and potential interactions with biological targets.

Table 2: Chemical Classification and Identification Parameters

Classification Category Designation Details
Chemical Class Halogenated Pyridine Derivative Brominated aromatic heterocycle
Functional Groups Ether, Tertiary Amine, Aromatic Halide Multiple reactive sites
Stereochemical Type Chiral Center Single stereogenic carbon
Salt Form Hydrochloride Enhanced solubility and stability
Database Classification Specialty Material Research and synthesis intermediate
Molecular Framework Bicyclic System Pyridine ring with cyclic substituent

The compound belongs to the broader classification of specialty materials, a designation that reflects its targeted applications in research and development rather than bulk industrial use. This classification system has evolved to accommodate the increasing sophistication of chemical products and their specialized applications in pharmaceutical research, materials science, and advanced synthetic chemistry. The specialty material designation also implies specific handling and storage requirements that ensure the compound's integrity and performance in demanding research applications.

Alternative nomenclature systems, including those used by chemical suppliers and database providers, may employ slightly different naming conventions while maintaining chemical accuracy and clarity. These variations often reflect different organizational priorities or regional preferences in chemical nomenclature, but all systems ultimately refer to the same molecular entity with identical chemical and physical properties. The multiple synonym entries in chemical databases, such as AKOS015939627 and other commercial identifiers, facilitate cross-referencing and ensure that researchers can locate the compound regardless of the specific naming convention employed by different suppliers or databases.

Properties

IUPAC Name

2-bromo-6-pyrrolidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O.ClH/c10-8-2-1-3-9(12-8)13-7-4-5-11-6-7;/h1-3,7,11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPWZMILWSKPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-6-(pyrrolidin-3-yloxy)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H12BrClN2OC_9H_{12}BrClN_2O. Its structure consists of a pyridine ring substituted with a bromine atom and a pyrrolidine moiety, which contributes to its biological activity.

PropertyValue
Molecular Weight251.56 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified
CAS Number1220016-36-3

Research indicates that this compound interacts with various biological targets through ion-associate mechanisms. This interaction is crucial for understanding its effects on cellular processes.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against both Gram-positive bacteria and fungi. For instance, studies show effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections.

Cellular Effects

The compound influences various cellular pathways, including:

  • Cell Signaling : Alters signaling pathways that may lead to apoptosis in cancer cells.
  • Gene Expression : Modulates gene expression related to stress responses and cell survival.
  • Metabolism : Affects metabolic pathways, indicating potential roles in metabolic disorders.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and C. albicans
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InteractionInhibits specific enzymes involved in metabolism

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested for its antimicrobial properties. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A study evaluating the cytotoxic effects on FaDu hypopharyngeal tumor cells revealed that the compound induced significant cell death at concentrations above 50 µM. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : High distribution in liver and kidneys.
  • Metabolism : Primarily metabolized via hepatic pathways.
  • Excretion : Excreted mainly through urine.

Safety Profile

Toxicological assessments indicate that while the compound exhibits promising biological activity, high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Further studies are necessary to establish a comprehensive safety profile.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties Applications
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine hydrochloride C₉H₁₂BrClN₂O 291.97 Pyrrolidinyloxy (5-membered ring), Br High polarity due to hydrochloride salt; moderate lipophilicity Pharmaceutical intermediates
2-Bromo-6-(piperidin-3-ylmethoxy)pyridine hydrochloride C₁₁H₁₆BrClN₂O 307.61 Piperidinylmethoxy (6-membered ring), Br Increased lipophilicity and steric bulk Research chemicals
2-Bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 Trifluoromethyl (electron-withdrawing), Br Enhanced chemical stability; resistant to nucleophilic substitution Agrochemicals, fluorinated building blocks
2-Bromo-6-chloro-3-methoxypyridine C₆H₅BrClNO 236.47 Cl, Br, methoxy Dual halogenation enhances reactivity in cross-coupling reactions Synthesis of ligands and catalysts
2-Bromo-3-hydroxy-6-iodopyridine C₅H₃BrINO 315.90 Br, I, hydroxyl High halogen polarity; hydrogen-bonding capability Radiolabeling and imaging probes

Structural and Functional Differences

  • Sulfur-containing analogues (e.g., 2-Bromo-6-(piperidin-3-ylmethylsulfanyl)-pyridine hydrochloride) exhibit higher metabolic stability but reduced solubility due to the hydrophobic thioether group .
  • Electronic Effects :

    • Trifluoromethyl groups (e.g., in 2-Bromo-6-(trifluoromethyl)pyridine) withdraw electron density, making the pyridine ring less reactive toward electrophilic substitution but more stable under acidic conditions .
    • Hydroxyl and methoxy groups (e.g., 2-Bromo-3-hydroxy-6-iodopyridine) increase polarity and hydrogen-bonding capacity, which may improve target engagement in drug design .
  • Halogen Diversity :

    • Iodine substitution (e.g., 2-Bromo-3-hydroxy-6-iodopyridine) provides a heavy atom useful in crystallography and radiopharmaceuticals, whereas chlorine (e.g., 2-Bromo-6-chloro-3-methoxypyridine) is more common in agrochemical intermediates .

Research and Development Trends

  • Pharmaceutical Relevance : The target compound’s pyrrolidine moiety is favored in kinase inhibitor design due to its balanced hydrophilicity and ability to occupy hydrophobic binding pockets .
  • Agrochemical Applications : Trifluoromethyl and chloro-substituted pyridines dominate pesticide research for their environmental persistence and broad-spectrum activity .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Bromo-6-(pyrrolidin-3-yloxy)pyridine hydrochloride generally involves two main stages:

  • Stage 1: Preparation of a suitably brominated pyridine intermediate, typically 2-bromo-6-hydroxypyridine or related derivatives.
  • Stage 2: Nucleophilic substitution or etherification with a chiral pyrrolidine derivative to introduce the (S)-pyrrolidin-3-yloxy moiety, followed by conversion to the hydrochloride salt.

Preparation of the Brominated Pyridine Intermediate

A key precursor is often 2-bromo-6-aldehyde pyridine or related bromomethyl derivatives, which are prepared by controlled bromination of 2-bromo-6-methylpyridine. The process involves:

Step Description Conditions Notes
S1 Bromination of 2-bromo-6-methylpyridine in a dichloromethane/water mixture Cooling to 10-20 °C, dropwise addition of liquid bromine, then heating to 40-60 °C for 8-12 h Molar ratio 1:3 (2-bromo-6-methylpyridine: bromine)
S12 pH adjustment to 7-8 with sodium bicarbonate, followed by extraction Room temperature Produces a mixture of 2-bromo-6-bromomethylpyridine and 2-bromo-6-(dibromomethyl)pyridine
S2 Reaction of the brominated mixture with urotropin in ethanol 30-50 °C for 10-14 h Molar ratio 1:2 (2-bromo-6-methylpyridine: urotropin)
S3 Acid hydrolysis with acetic acid and concentrated sulfuric acid 80-100 °C for 3-5 h, preferably 90 °C for 4 h Generates 2-bromo-6-aldehyde pyridine
S4 Cooling to 0-10 °C, filtration, washing, and recrystallization with ethanol:water (9:1) Cooling to 5 °C Purification step yielding high purity product

This method avoids highly toxic reagents, improves safety, and is suitable for industrial scale production with high yield and environmental compliance.

Introduction of the Pyrrolidin-3-yloxy Group

The critical step to form This compound involves the nucleophilic substitution of the hydroxyl or aldehyde group at the 6-position by the (S)-pyrrolidin-3-ol or its derivatives under controlled stereochemical conditions.

  • The (S)-pyrrolidin-3-ol is reacted with the brominated pyridine intermediate, typically under mild basic or neutral conditions to form the ether linkage.
  • The stereochemistry is preserved by careful control of reaction temperature and solvent choice.
  • The final product is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Bromination 2-bromo-6-methylpyridine + Br2, DCM/H2O, 10-60 °C, 8-12 h Mixture of bromomethyl and dibromomethyl pyridine derivatives
2 Reaction with urotropin Ethanol, 30-50 °C, 10-14 h Intermediate compound formation
3 Acid hydrolysis Acetic acid + H2SO4, 80-100 °C, 3-5 h Formation of 2-bromo-6-aldehyde pyridine
4 Nucleophilic substitution (S)-pyrrolidin-3-ol, mild base, controlled temperature Formation of 2-bromo-6-(pyrrolidin-3-yloxy)pyridine
5 Salt formation HCl treatment Formation of hydrochloride salt
6 Purification Cooling, filtration, recrystallization High purity final product

Research Findings and Practical Notes

  • The bromination step requires careful temperature control to avoid over-bromination or side reactions.
  • The use of urotropin (hexamethylenetetramine) facilitates the formation of aldehyde functionalities via controlled hydrolysis.
  • The stereochemical integrity of the pyrrolidinyl group is critical; thus, mild reaction conditions are necessary during the etherification step.
  • The hydrochloride salt form enhances the compound's handling and storage properties.
  • The described methods have been optimized for industrial scalability, safety, and environmental considerations, minimizing hazardous waste generation.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The pyrrolidine oxygen and pyridine nitrogen are critical hydrogen-bond acceptors .
  • QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups at position 2) with bioactivity data (IC₅₀ values) to predict affinity .
    Case Study : Derivatives with electron-deficient aryl groups (from Suzuki coupling) showed enhanced inhibition of EGFR kinase (IC₅₀ < 100 nM) in preliminary assays .

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Question
Common byproducts include:

  • Di-substituted pyridines : Control stoichiometry (≤1.2 equivalents of pyrrolidin-3-ol) and use slow addition of reagents .
  • Oxidation products : Perform reactions under inert atmosphere (N₂/Ar) and add antioxidants (e.g., BHT) in polar solvents .
    Analytical Validation : Use LC-MS (ESI+) to detect low-abundance impurities. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) isolates the target compound ≥98% purity .

How does the stereochemistry of the pyrrolidine moiety influence biological activity?

Advanced Research Question
The pyrrolidine ring’s 3D conformation affects target binding:

  • (R)- vs. (S)-Configuration : Enantiomers synthesized via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. (R)-isomers showed 5–10× higher affinity for serotonin receptors in vitro .
    Methodology : Resolve enantiomers via chiral HPLC (Chiralpak IA column) and validate using circular dichroism (CD) spectroscopy .

What are the key challenges in characterizing this compound’s stability under physiological conditions?

Advanced Research Question

  • pH-Dependent Degradation : The hydrochloride salt may dissociate in PBS (pH 7.4), forming free base aggregates. Monitor via dynamic light scattering (DLS) .
  • Photodegradation : UV-Vis exposure (λ = 254 nm) induces cleavage of the pyrrolidine-oxy bond. Use amber vials and stabilize with radical scavengers (e.g., ascorbic acid) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(pyrrolidin-3-yloxy)pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.